Ethyl 2-amino-2-cyanoacetate
CAS No.: 32683-02-6
Cat. No.: VC8101273
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32683-02-6 |
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Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | ethyl 2-amino-2-cyanoacetate |
Standard InChI | InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3 |
Standard InChI Key | JYGRVMQGWVVHJE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C#N)N |
Canonical SMILES | CCOC(=O)C(C#N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 2-amino-2-cyanoacetate is systematically named as 2-cyano-DL-glycine ethyl ester, reflecting its glycine-derived backbone with substituents at the α-carbon . The compound exists as a racemic mixture (DL-form) due to the chiral center at the α-carbon. Its IUPAC condensed notation, H-DL-Gly(CN)-OEt, underscores the esterified ethyl group and cyano substitution .
Physicochemical Properties
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Solubility: Soluble in polar organic solvents (e.g., methanol, ethanol) but insoluble in water due to the hydrophobic ethyl ester group .
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Stability: Sensitive to prolonged exposure to moisture or elevated temperatures, which may hydrolyze the ester or cyano groups.
Property | Value/Description |
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CAS Number | 32683-02-6 |
Molecular Formula | C₅H₈N₂O₂ |
Boiling Point | Not reported (decomposes upon heating) |
Density | 1.12–1.15 g/cm³ (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via two primary routes:
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Reduction of Ethyl Cyano(hydroxyimino)acetate:
Ethyl 2-cyano-2-(hydroxyimino)acetate undergoes reduction using hydrogen gas in the presence of a fine bubble (FB) generator, yielding ethyl 2-amino-2-cyanoacetate with high efficiency . This method emphasizes green chemistry principles by minimizing solvent waste. -
Cyanoacetylation of Amines:
Ethyl cyanoacetate reacts with ammonia or primary amines in ethanol using sodium ethoxide as a base. The reaction proceeds via nucleophilic substitution, forming the target compound in yields exceeding 50% after purification.
Industrial Manufacturing
Scaled production involves continuous-flow reactors to optimize temperature control (0–5°C) and reagent mixing. Key steps include:
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Ammonolysis: Introducing ammonia gas into a chilled methanol solution of ethyl cyanoacetate derivatives .
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Purification: Sequential recrystallization from methanol to achieve >99% purity, as verified by HPLC .
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Cool ethyl aminocyanoacetic acid ester in methanol to 0–5°C.
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Saturate with ammonia gas for 1 hour.
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Concentrate under reduced pressure, isolate crude product via filtration, and recrystallize from methanol.
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Yield: 53.6% (425 g from 572 g crude).
Reactivity and Chemical Applications
Condensation Reactions
The α-hydrogen adjacent to the cyano and amino groups participates in Knoevenagel condensations with aldehydes or ketones. For instance, reaction with benzaldehyde forms α-cyano-β-arylacrylamides, precursors to quinolone antibiotics.
Cyclization Pathways
Intramolecular cyclization in the presence of thiourea or hydrazines yields thiazole or pyrazole derivatives, respectively. These heterocycles exhibit antimicrobial and antitumor activities.
Case Study: Synthesis of 2-Amino-2-cyanoacetamide
Ethyl 2-amino-2-cyanoacetate reacts with ammonia under reflux to form 2-amino-2-cyanoacetamide, a precursor to imidazole alkaloids like AICA (4-amino-5-imidazolecarboxamide) .
Substitution Reactions
The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides, enabling diversification into N-alkylated or N-acylated derivatives. For example, reaction with methyl iodide produces N-methyl-2-cyanoacetate esters, useful in pesticide synthesis.
Biological and Pharmacological Relevance
Antitumor Activity
Derivatives of ethyl 2-amino-2-cyanoacetate demonstrate cytotoxicity against multidrug-resistant (MDR) cancer cell lines. Structure-activity relationship (SAR) studies highlight the importance of the cyano group for inducing apoptosis via mitochondrial pathway activation.
Agricultural Applications
N-Cyanoacetamide derivatives synthesized from this compound act as growth regulators in crops, enhancing drought resistance and yield in rice and wheat cultivars.
Recent Advances and Future Directions
Green Synthesis Innovations
A 2024 study demonstrated that fine bubble technology accelerates the reduction of ethyl cyano(hydroxyimino)acetate, reducing reaction times by 40% compared to conventional methods .
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